Pyrazine, 2-iodo-6-(methylthio)-
Description
Significance of Pyrazine (B50134) Scaffolds in Contemporary Chemical Research
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a prevalent scaffold in numerous biologically active compounds and functional materials. nih.govnih.gov This structural motif is found in a variety of natural products, pharmaceuticals, and agrochemicals, underscoring its importance in medicinal chemistry and drug discovery. nih.govlifechemicals.com The presence of the pyrazine core can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. Notably, several FDA-approved drugs, such as the anticancer agent bortezomib (B1684674) and the antitubercular medication pyrazinamide, feature a pyrazine ring, highlighting its therapeutic relevance. nih.gov Furthermore, pyrazine-based structures are integral to various natural products with interesting biological activities. nih.gov The inherent electronic properties and the ability of the nitrogen atoms to participate in hydrogen bonding contribute to the diverse biological activities observed in pyrazine derivatives, which include anticancer, antimicrobial, and anti-inflammatory effects. nih.gov
Overview of Substituted Pyrazines as Precursors for Complex Chemical Entities
Substituted pyrazines serve as versatile precursors in the synthesis of more intricate chemical structures. The strategic placement of various functional groups on the pyrazine ring allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. rsc.org Methods for synthesizing substituted pyrazines are diverse and can involve cyclization strategies or modifications of a pre-existing pyrazine core. rsc.orgresearchgate.net For instance, halogenated pyrazines are particularly useful as they can readily participate in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org This reactivity allows for the introduction of a variety of substituents, leading to the development of novel compounds with tailored properties for applications in drug discovery and materials science. lifechemicals.com
Specific Context of Pyrazine, 2-iodo-6-(methylthio)- within Pyrazine Chemistry
Within the broader class of substituted pyrazines, "Pyrazine, 2-iodo-6-(methylthio)-" emerges as a compound of particular interest. This molecule features two distinct functional groups attached to the pyrazine core: an iodine atom at the 2-position and a methylthio group at the 6-position. The presence of the iodo group, a versatile halogen, makes it an excellent substrate for a variety of cross-coupling reactions, facilitating the introduction of new carbon or heteroatom-based functionalities. The methylthio group can also be chemically modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding the synthetic utility of this scaffold. The combination of these two reactive sites on a single pyrazine ring provides a powerful platform for the construction of highly functionalized and complex target molecules.
Chemical and Physical Properties
The fundamental properties of "Pyrazine, 2-iodo-6-(methylthio)-" are crucial for its handling, characterization, and application in synthesis.
| Identifier | Value |
| Chemical Formula | C₅H₅IN₂S |
| Molecular Weight | 267.08 g/mol |
| IUPAC Name | 2-iodo-6-(methylthio)pyrazine |
| CAS Number | 58138-80-0 |
| InChI Key | OHMPWYXOSJTRDT-UHFFFAOYSA-N |
| Physical Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of "Pyrazine, 2-iodo-6-(methylthio)-".
| Spectroscopic Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and a singlet for the methyl protons of the methylthio group. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the substituents. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the four carbon atoms of the pyrazine ring and one for the methyl carbon. The carbon attached to the iodine atom will exhibit a characteristic upfield shift due to the heavy atom effect. |
| Mass Spectrometry (MS) | Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with an expected [M+H]⁺ peak around m/z 267.94. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations within the pyrazine ring. |
Synthesis and Reactivity
The synthesis and chemical reactivity of "Pyrazine, 2-iodo-6-(methylthio)-" are central to its utility as a synthetic building block.
Synthesis
The preparation of "Pyrazine, 2-iodo-6-(methylthio)-" can be envisioned through several synthetic routes, likely starting from more readily available pyrazine derivatives. A plausible approach involves the introduction of the methylthio and iodo groups onto a pyrazine scaffold. This could potentially be achieved through the diazotization of an aminopyrazine followed by a Sandmeyer-type reaction to introduce the iodo group, and a separate step involving nucleophilic aromatic substitution to introduce the methylthio group.
Chemical Reactivity
The reactivity of "Pyrazine, 2-iodo-6-(methylthio)-" is dominated by the two functional groups.
Cross-Coupling Reactions: The iodo substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of new C-C, C-N, and C-O bonds at the 2-position of the pyrazine ring, enabling the synthesis of a wide array of derivatives.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring, further enhanced by the iodo substituent, can facilitate nucleophilic aromatic substitution reactions, potentially allowing for the displacement of the iodo group by various nucleophiles under specific conditions.
Modification of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized to form the corresponding sulfoxide and sulfone. These oxidized derivatives can have different electronic properties and may serve as leaving groups in nucleophilic substitution reactions.
Applications in Organic Synthesis
The unique combination of functional groups makes "Pyrazine, 2-iodo-6-(methylthio)-" a valuable intermediate in the synthesis of complex molecules.
Intermediate in the Synthesis of Complex Molecules
This compound serves as a key building block for the construction of more elaborate structures. By utilizing the reactivity of the iodo and methylthio groups, chemists can introduce a variety of functionalities, leading to the synthesis of novel compounds with potential applications in fields such as pharmaceuticals and materials science. The ability to perform sequential cross-coupling reactions at the iodo position and modifications at the methylthio group allows for a modular and efficient approach to complex molecule synthesis.
Building Block for Novel Heterocyclic Systems
"Pyrazine, 2-iodo-6-(methylthio)-" can also be used as a starting material for the synthesis of new heterocyclic systems. For instance, intramolecular cyclization reactions involving a substituent introduced via a cross-coupling reaction at the 2-position and the methylthio group at the 6-position could lead to the formation of fused heterocyclic systems containing the pyrazine ring.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-methylsulfanylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMPWYXOSJTRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-80-0 | |
| Record name | 2-Iodo-6-(methylthio)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Pyrazine, 2 Iodo 6 Methylthio
De Novo Cyclization Strategies for Pyrazine (B50134) Core Formation
The formation of the pyrazine ring itself is the initial critical step. While numerous methods exist for pyrazine synthesis, those amenable to producing 2,6-disubstituted patterns are of particular relevance. A common and industrially significant approach involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. youtube.comnih.gov For instance, the reaction of a substituted glyoxal (B1671930) with ethylenediamine (B42938), followed by oxidation, can yield a symmetrically substituted pyrazine. To achieve an unsymmetrical 2,6-substitution pattern as seen in the target molecule, more complex starting materials or multi-step sequences are necessary.
Another powerful strategy is the dehydrogenative coupling of β-amino alcohols. nih.gov This method, often catalyzed by transition metal complexes, can lead to the formation of symmetrical 2,5-disubstituted pyrazines. nih.gov While not directly yielding the 2,6-isomer, modifications of this approach or the use of specifically designed precursors could potentially be adapted. A patent describes the synthesis of 2-amino-6-R-substituted-pyrazines by reacting an iminodiacetonitrile (B147120) derivative with a base and various nucleophiles, highlighting a versatile route to 2,6-disubstituted pyrazines. google.com
Furthermore, the synthesis of pyrazines from N-allyl malonamides via a diazidation and subsequent cyclization has been reported, yielding pyrazines with ester and hydroxy groups at the 2- and 3-positions. rsc.org Although this specific substitution pattern differs from the target molecule, it demonstrates the potential for creating highly functionalized pyrazines from acyclic precursors.
Regioselective Halogenation Approaches for Pyrazine Iodination
Once the pyrazine core is established, the next key transformation is the introduction of an iodine atom at a specific position. The electronic nature of the pyrazine ring, being electron-deficient, makes electrophilic substitution reactions challenging. youtube.com However, the presence of activating groups can facilitate such reactions.
Direct C-H iodination of heteroaromatics is a highly sought-after transformation due to its atom economy. A radical-based C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines, which are structurally related to pyrazines. rsc.org This method demonstrates the potential for direct iodination, although the regioselectivity would be highly dependent on the substituents already present on the pyrazine ring.
For pyrazolo[1,5-a]pyrimidines, an efficient and mild regioselective C3-iodination has been achieved using potassium iodide and a hypervalent iodine(III) reagent in water at room temperature. nih.gov This highlights the use of modern iodinating agents to achieve high selectivity under environmentally benign conditions. Similarly, cadmium(II) acetate (B1210297) has been shown to mediate the effective iodination of pyrazole (B372694) derivatives. citedrive.com
A more classical and often reliable approach is the halogen exchange reaction. For instance, a 2-chloropyrazine (B57796) derivative can be converted to the corresponding 2-iodopyrazine (B2397660) via a Finkelstein-type reaction using sodium iodide in a suitable solvent. This method is often driven to completion by the precipitation of sodium chloride.
Introduction of the Methylthio Substituent
The introduction of the methylthio group is another crucial step in the synthesis of the target molecule. This can be achieved through various methods, primarily involving nucleophilic substitution or other thiolation pathways.
Nucleophilic Substitution Reactions for Thioether Formation
The pyrazine ring is susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at positions ortho and para to the ring nitrogens. youtube.com This reactivity can be exploited to introduce the methylthio group. A common strategy involves the reaction of a halopyrazine, such as a 2-chloro- or 2-iodopyrazine, with a sulfur-based nucleophile like sodium thiomethoxide (NaSMe). The reaction proceeds via an addition-elimination mechanism, where the thiomethoxide anion attacks the carbon bearing the halogen, forming a Meisenheimer-like intermediate, which then expels the halide ion to yield the desired thioether.
The reactivity of the halopyrazine is influenced by the nature of the halogen, with iodo- and bromo- derivatives being more reactive than chloro- derivatives. The presence of other substituents on the ring also plays a significant role in modulating the reactivity and regioselectivity of the substitution.
Alternative Thiolation and Methylation Pathways
Beyond classical S_NAr reactions, other methods for introducing a methylthio group are being explored. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. While less common for methylthiolation, these methods offer an alternative route, especially for less reactive substrates.
Another approach could involve the conversion of a pyrazinethiol to the corresponding methylthioether. A pyrazinethiol can be prepared from the corresponding halopyrazine by reaction with a sulfur source like sodium hydrosulfide, followed by methylation with an electrophilic methylating agent such as methyl iodide or dimethyl sulfate.
Sequential Functionalization Protocols for Multi-Substituted Pyrazines
The synthesis of a specifically substituted pyrazine like 2-iodo-6-(methylthio)pyrazine often relies on a carefully planned sequence of reactions. The order in which the substituents are introduced is critical to achieving the desired regiochemistry. For example, one could envision a synthetic route starting from a commercially available dichloropyrazine.
A plausible sequence could involve:
Monosubstitution: Selective reaction of 2,6-dichloropyrazine (B21018) with one equivalent of sodium thiomethoxide to yield 2-chloro-6-(methylthio)pyrazine. The selectivity of this step would be crucial.
Halogen Exchange: Conversion of the remaining chloro group to an iodo group using a Finkelstein reaction with sodium iodide.
Alternatively, the iodination could be performed first, followed by the introduction of the methylthio group. The choice of sequence would depend on the relative reactivities of the intermediates and the desired control over the reaction. Research on the selective functionalization of citedrive.comresearchgate.nettriazolo[4,3-a]pyrazines has demonstrated the use of late-stage derivatization to introduce diverse substituents at various positions of the heterocyclic scaffold. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
To ensure the viability of any synthetic route, the optimization of reaction conditions is paramount. This involves a systematic investigation of various parameters to maximize the yield of the desired product while minimizing the formation of byproducts.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are often used for nucleophilic substitution reactions on pyrazines.
Temperature: Reaction temperatures can be adjusted to control the rate of reaction and to favor the formation of the thermodynamically or kinetically preferred product.
Catalyst: In many modern synthetic methods, the choice and loading of the catalyst are critical. For example, in cross-coupling reactions, the ligand on the metal center can have a profound effect on the outcome.
Base: The nature and stoichiometry of the base used can be crucial, particularly in reactions involving deprotonation or in neutralizing acidic byproducts.
Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction time for maximizing yield and minimizing degradation of the product.
Studies on the optimization of reaction conditions for the synthesis of various heterocyclic compounds, including pyrazole derivatives, have shown that a systematic approach, often employing Design of Experiments (DoE), can lead to significant improvements in reaction efficiency. researchgate.netnih.govresearchgate.net
Below is a table summarizing potential reaction parameters that could be optimized for the synthesis of Pyrazine, 2-iodo-6-(methylthio)-.
| Reaction Step | Parameter to Optimize | Typical Range/Options | Rationale |
| Nucleophilic Substitution (Thiolation) | Solvent | DMF, DMSO, NMP, Acetonitrile | Solubilize reactants and influence nucleophilicity. |
| Temperature | Room Temperature to 150 °C | Control reaction rate and selectivity. | |
| Base (if applicable) | K₂CO₃, Cs₂CO₃, NaH | Neutralize any acid formed, or deprotonate a thiol precursor. | |
| Nucleophile Concentration | 1.0 to 2.0 equivalents | Ensure complete reaction without excessive side reactions. | |
| Halogen Exchange (Iodination) | Iodine Source | NaI, KI | Provide the iodide nucleophile. |
| Solvent | Acetone, DMF | Solubility of reactants and driving equilibrium. | |
| Temperature | Reflux | Increase reaction rate. | |
| Catalyst (optional) | CuI | Can facilitate certain halogen exchange reactions. |
Emerging Green Chemistry Principles in Pyrazine Synthesis
The synthesis of pyrazine derivatives, including 2-iodo-6-(methylthio)pyrazine, is increasingly being viewed through the lens of green chemistry. The goal is to develop more sustainable and environmentally benign processes that are efficient and minimize waste. ingentaconnect.comnih.gov Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and expensive or toxic catalysts, leading to significant environmental concerns and complex work-up procedures. ingentaconnect.comtandfonline.comtandfonline.com In contrast, emerging green methodologies focus on atom economy, the use of renewable feedstocks, safer solvents, and energy efficiency. nih.govacs.org
Several innovative and greener approaches to pyrazine synthesis have been developed, which could be adapted for the production of 2-iodo-6-(methylthio)pyrazine. These methods align with the core principles of green chemistry by offering simpler, cost-effective, and more environmentally friendly alternatives to classical methods. tandfonline.comtandfonline.comtandfonline.com
One significant advancement is the development of one-pot synthesis procedures. tandfonline.comtandfonline.comresearchgate.net For instance, a highly efficient and environmentally friendly method involves the direct condensation of 1,2-diketo compounds with 1,2-diamines. tandfonline.comtandfonline.com This reaction can be carried out in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide, eliminating the need for expensive catalysts or harsh conditions like high temperatures. tandfonline.comtandfonline.comresearchgate.net Another green one-pot approach involves the reaction of ethylenediamine with 1,2-diketones, α-hydroxy ketones, or α-bromo ketones under neat (solvent-free) conditions at room temperature, which simplifies the work-up process and yields pure products. ingentaconnect.com
The use of alternative energy sources, such as microwave irradiation, has also been explored to promote greener pyrazine synthesis. nih.govnih.gov Microwave-assisted synthesis, often coupled with solvent-free conditions, can lead to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.gov
Furthermore, catalysis is at the heart of many green synthetic strategies. The use of earth-abundant and less toxic metal catalysts is a key area of research. For example, manganese pincer complexes have been successfully used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazine derivatives. acs.org This method is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org Biocatalysis, utilizing enzymes for chemical transformations, represents another frontier in green pyrazine synthesis. nih.govnih.gov Enzymes can operate under mild conditions and exhibit high selectivity, reducing the formation of unwanted byproducts. nih.gov The biosynthesis of pyrazines using microorganisms is also considered an environmentally friendly alternative to chemical synthesis. nih.gov
While specific green synthetic routes for 2-iodo-6-(methylthio)pyrazine are not extensively documented, the principles and methods developed for other pyrazine derivatives offer a clear path forward. For example, the traditional synthesis of a related compound, 2-iodo-6-trifluoromethylpyrazine, involves the use of chloroform, a hazardous solvent. prepchem.com A greener approach to synthesizing 2-iodo-6-(methylthio)pyrazine could involve adapting the one-pot condensation methods or exploring transition-metal-catalyzed cross-coupling reactions in greener solvents.
The table below summarizes and compares traditional and emerging green synthetic approaches for pyrazine derivatives.
Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives
| Feature | Traditional Synthesis | Emerging Green Synthesis |
|---|---|---|
| Reaction Conditions | Often harsh (high temperature, pressure) | Mild (room temperature) ingentaconnect.comtandfonline.comtandfonline.com |
| Solvents | Often hazardous (e.g., chloroform, DMF) nih.govprepchem.com | Greener solvents (e.g., aqueous methanol) or solvent-free ingentaconnect.comtandfonline.comtandfonline.com |
| Catalysts | May use expensive or toxic metals tandfonline.com | Earth-abundant metals (e.g., manganese), biocatalysts acs.orgnih.gov |
| Byproducts | Often produces significant and sometimes hazardous waste ingentaconnect.comnih.gov | Minimal waste, often benign (e.g., water, H₂) acs.org |
| Efficiency | Can have lower yields and require tedious work-up tandfonline.comtandfonline.com | High yields, simpler work-up, one-pot procedures ingentaconnect.comtandfonline.comtandfonline.com |
| Energy Source | Conventional heating | Microwave irradiation nih.govnih.gov |
The following table outlines various green chemistry approaches applicable to pyrazine synthesis.
Table 2: Overview of Green Chemistry Approaches in Pyrazine Synthesis
| Green Chemistry Principle | Application in Pyrazine Synthesis | Research Findings |
|---|---|---|
| One-Pot Reactions | Condensation of diamines and diketones. ingentaconnect.comtandfonline.comtandfonline.com | Simplifies the process, reduces waste, and improves efficiency. ingentaconnect.comtandfonline.comtandfonline.com |
| Alternative Solvents | Use of aqueous methanol. tandfonline.comtandfonline.com | Reduces reliance on hazardous organic solvents. tandfonline.comtandfonline.com |
| Solvent-Free Synthesis | Neat reaction of ethylenediamine with ketones. ingentaconnect.com | Eliminates solvent waste and simplifies purification. ingentaconnect.com |
| Catalysis | Use of manganese pincer complexes; biocatalysis. acs.orgnih.gov | Employs less toxic and more efficient catalysts; produces benign byproducts. acs.orgnih.gov |
| Alternative Energy | Microwave-assisted synthesis. nih.govnih.gov | Reduces reaction times and energy consumption. nih.gov |
| Biosynthesis | Use of microorganisms. nih.gov | Environmentally friendly production route compared to chemical synthesis. nih.gov |
The continued development and application of these green chemistry principles are crucial for the sustainable production of valuable chemical compounds like Pyrazine, 2-iodo-6-(methylthio)-.
Reactivity and Chemical Transformations of Pyrazine, 2 Iodo 6 Methylthio
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-2 Iodo Position
The carbon-iodine bond at the C-2 position of Pyrazine (B50134), 2-iodo-6-(methylthio)- is the primary site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and broader substrate scope. Palladium-catalyzed reactions are particularly prominent for functionalizing this position.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. youtube.com In the context of Pyrazine, 2-iodo-6-(methylthio)-, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-2 position. The reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester as the coupling partner. rsc.org
The general scheme for the Suzuki-Miyaura coupling of Pyrazine, 2-iodo-6-(methylthio)- is as follows:
Where R represents an aryl or heteroaryl group.
Studies have shown that iodo-substituted pyrazines exhibit high efficiency in Suzuki coupling reactions, often leading to excellent yields of the desired biaryl or heteroaryl pyrazines. The reaction is tolerant of a wide variety of functional groups on the coupling partner, making it a versatile tool for the synthesis of complex molecules.
Table 1: Examples of Suzuki-Miyaura Coupling with Iodo-Pyrazines This table presents representative examples of Suzuki-Miyaura couplings on iodo-pyrazine systems, illustrating typical reaction conditions and outcomes.
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | >95 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 92 |
| 3-Thienylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane | 88 |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, typically an amine. organic-chemistry.org For Pyrazine, 2-iodo-6-(methylthio)-, the Sonogashira coupling provides a direct route to 2-alkynyl-6-(methylthio)pyrazines.
The general reaction is:
Where R can be an alkyl, aryl, or silyl (B83357) group.
The reaction is known for its mild conditions and high functional group tolerance. libretexts.org The use of iodo-substituted heterocycles like Pyrazine, 2-iodo-6-(methylthio)- is advantageous as they are generally more reactive than their bromo or chloro counterparts, often leading to higher yields and faster reaction times. nih.gov
Table 2: Conditions for Sonogashira Coupling of Aryl Halides This table outlines typical conditions for Sonogashira couplings, which are applicable to iodo-pyrazines.
| Aryl Halide | Alkyne | Palladium Catalyst | Copper(I) Salt | Base | Solvent |
| Aryl Iodide | Phenylacetylene | Pd(PPh3)4 | CuI | Et3N | THF |
| Aryl Bromide | 1-Heptyne | PdCl2(PPh3)2 | CuI | i-Pr2NH | DMF |
| Aryl Iodide | Trimethylsilylacetylene | Pd(OAc)2/dppf | CuI | DBU | Acetonitrile |
Stille Coupling and Negishi Coupling for C-C Bond Formation
Negishi Coupling: The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net This reaction is particularly useful for coupling partners that may be sensitive to the conditions of other cross-coupling reactions. The iodinated pyrazine derivative is an excellent substrate for this reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a cornerstone of modern synthetic chemistry for the construction of arylamines. Given the reactivity of the C-I bond in Pyrazine, 2-iodo-6-(methylthio)-, it is a prime candidate for this transformation to introduce various amino groups at the C-2 position.
Other Palladium-Catalyzed Coupling Reactions
The versatility of the C-I bond in Pyrazine, 2-iodo-6-(methylthio)- extends to other palladium-catalyzed transformations. These can include carbonylative couplings to introduce aldehyde or ketone functionalities, and cyanation reactions to install a nitrile group. The specific conditions for these reactions would need to be optimized for this particular substrate.
Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups. While the primary focus of reactivity for Pyrazine, 2-iodo-6-(methylthio)- is often the C-I bond, SNAr reactions can also occur. The iodine atom itself can be displaced by a strong nucleophile under suitable conditions. The outcome of such a reaction would be dependent on the nature of the nucleophile and the reaction conditions employed.
Displacement of the Iodide Group
The iodine atom at the C2 position of the pyrazine ring is an excellent leaving group, facilitating its displacement through various nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the pyrazine nitrogens enhances the electrophilicity of the C2 carbon, making it susceptible to attack by nucleophiles.
One of the most significant applications of this reactivity is in transition metal-catalyzed cross-coupling reactions. For instance, Pyrazine, 2-iodo-6-(methylthio)- can serve as a substrate in Suzuki-Miyaura coupling reactions, which form new carbon-carbon bonds. This methodology is fundamental in the synthesis of complex organic molecules. Similarly, it can participate in Stille reactions, further demonstrating the versatility of the iodo group as a handle for introducing a wide array of substituents.
While specific examples with a broad range of nucleophiles for this exact molecule are not extensively documented in publicly available literature, the general reactivity pattern of 2-halopyrazines suggests that the iodide can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, under appropriate reaction conditions.
Reactivity at Other Pyrazine Ring Positions
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally makes the ring resistant to electrophilic attack. The C3 and C5 positions, being adjacent to the nitrogen atoms, are particularly deactivated towards electrophiles. Direct electrophilic substitution on the pyrazine ring is challenging and typically requires the presence of activating groups. thieme-connect.de
Transformations Involving the Methylthio Group
The methylthio group (-SCH3) at the C6 position offers another site for chemical modification, primarily through oxidation and desulfurization reactions.
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a common reaction for thioethers. Typical oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the choice of oxidant and the reaction conditions.
Table 1: Oxidation of the Methylthio Group
| Product | Oxidizing Agent |
| Pyrazine, 2-iodo-6-(methylsulfinyl)- | Hydrogen Peroxide (controlled) |
| Pyrazine, 2-iodo-6-(methylsulfonyl)- | m-Chloroperoxybenzoic acid (m-CPBA) or excess Hydrogen Peroxide |
Desulfurization Reactions
Reductive Transformations of the Pyrazine Core
The pyrazine ring can undergo reduction under various conditions. The typical products of pyrazine reduction are dihydropyrazines or the fully saturated piperazines. cdnsciencepub.com The specific outcome depends on the reducing agent and the reaction conditions. Catalytic hydrogenation is a common method for the reduction of pyrazine rings. cdnsciencepub.com Electrochemical methods have also been employed for the reduction of pyrazines to their di- and tetrahydro derivatives. cdnsciencepub.com It is important to note that the substituents on the pyrazine ring can influence the course of the reduction.
Electrophilic Transformations of the Pyrazine Ring (if applicable)
As previously mentioned, the pyrazine ring is electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. The two nitrogen atoms strongly withdraw electron density from the ring, making it a poor nucleophile. thieme-connect.de Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions are not typically feasible on an unsubstituted pyrazine ring and require the presence of strong electron-donating groups to activate the ring, or proceed through an N-oxide intermediate. thieme-connect.de For Pyrazine, 2-iodo-6-(methylthio)-, which possesses a weakly electron-donating methylthio group and a deactivating iodo group, direct electrophilic substitution on the pyrazine ring is considered highly unlikely under standard conditions. stackexchange.comscribd.com
Mechanistic Investigations of Reactions Involving Pyrazine, 2 Iodo 6 Methylthio
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Pyrazine (B50134), 2-iodo-6-(methylthio)- is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, owing to the reactive carbon-iodine bond. The elucidation of the catalytic cycles for these reactions is fundamental to optimizing reaction conditions and extending their scope.
The generally accepted mechanism for these cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. chemrxiv.orgwikipedia.org In the context of Pyrazine, 2-iodo-6-(methylthio)- , the cycle can be described as follows:
Oxidative Addition: The cycle initiates with the oxidative addition of the pyrazine substrate to a low-valent palladium(0) complex, typically generated in situ from a palladium(II) precatalyst. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) intermediate. The high reactivity of the C-I bond facilitates this step. chemrxiv.org
Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) intermediate, which yields the cross-coupled product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
| Catalyst | Ligand | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Water | 85-95 |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 90-98 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | >95 |
Detailed Studies of SNAr Mechanisms on Pyrazine Systems
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing pyrazine rings. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups. In Pyrazine, 2-iodo-6-(methylthio)- , the electronic effects of both the iodo and methylthio substituents play a crucial role in directing the regioselectivity of nucleophilic attack.
Studies on substituted dichloropyrazines have shown that the position of nucleophilic attack is highly dependent on the electronic nature of the substituents already present on the ring. acs.orgresearchgate.net An electron-withdrawing group tends to direct the incoming nucleophile to the para- or ortho-positions, while an electron-donating group directs it to the meta-position relative to itself. researchgate.net
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. strath.ac.uk However, in some cases, a concerted mechanism has been proposed, particularly with good leaving groups. strath.ac.uk For pyrazine systems, the formation of a stabilized anionic intermediate is generally favored.
| Leaving Group (X) in 2-X-Pyrazine | Relative Rate of Substitution | Comments |
|---|---|---|
| F | High | Rate-determining formation of Meisenheimer complex |
| Cl | Moderate | Good balance of activation and leaving group ability |
| Br | Moderate | Similar to chloro derivatives |
| I | Low | Weaker activation, but excellent leaving group |
Kinetic and Thermodynamic Analyses of Key Transformations
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper mechanistic understanding. For the reactions of Pyrazine, 2-iodo-6-(methylthio)- , such analyses would involve determining rate constants, activation energies, and reaction enthalpies for the elementary steps in cross-coupling and SNAr reactions.
Kinetic studies on SNAr reactions of substituted pyridines and pyrazines have shown that the reactions are typically first-order in both the pyrazine substrate and the nucleophile. researchgate.net The rate of reaction is influenced by the nature of the leaving group, the nucleophilicity of the attacking species, and the solvent polarity. Brønsted-type plots, which correlate the rate constant with the pKa of the conjugate acid of the nucleophile, can be used to probe the nature of the transition state. researchgate.net
In the context of cross-coupling reactions, kinetic investigations can help identify the rate-determining step. For many Suzuki-Miyaura reactions, the transmetalation step is rate-limiting. psu.edu However, the oxidative addition or reductive elimination can also be rate-determining depending on the specific substrates, catalyst, and reaction conditions.
Thermodynamic data, such as reaction enthalpies and Gibbs free energies, can be obtained through calorimetric methods or computational studies. nih.gov This information is valuable for understanding the driving forces of the reaction and for predicting the position of equilibrium.
Isotopic Labeling Studies for Reaction Pathway Determination
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), it is possible to follow the labeled atom's position in the products and intermediates, providing unambiguous evidence for proposed reaction pathways.
In the context of reactions involving Pyrazine, 2-iodo-6-(methylthio)- , isotopic labeling could be employed to:
Confirm the mechanism of cross-coupling reactions: For example, by using a ¹³C-labeled organoboron reagent in a Suzuki coupling, one could confirm that the labeled carbon atom is incorporated into the final product at the expected position.
Investigate rearrangement reactions: If any unexpected products are formed, isotopic labeling can help determine whether they arise from intramolecular or intermolecular processes.
Elucidate SNAr pathways: By labeling the pyrazine ring or the nucleophile, it is possible to distinguish between different possible sites of attack and to verify the structure of intermediates.
While specific isotopic labeling studies on Pyrazine, 2-iodo-6-(methylthio)- are not readily found in the literature, studies on related heterocyclic systems demonstrate the utility of this approach. For instance, ¹⁵N-labeling has been used to study nitrogen isotope exchange reactions in pyridines, and ¹³C-labeling has been employed to investigate the mechanisms of pyridine (B92270) ring cleavage. nih.govresearchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies for Pyrazine, 2 Iodo 6 Methylthio and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "Pyrazine, 2-iodo-6-(methylthio)-". It provides detailed information about the molecular structure, connectivity, and stereochemistry.
¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis
Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy are fundamental techniques for elucidating the structure of "Pyrazine, 2-iodo-6-(methylthio)-". The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, offering valuable insights into the substitution pattern of the pyrazine (B50134) ring.
The ¹H NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the methylthio group protons. The deshielding effect of the iodine atom at the C2 position would influence the chemical shift of the adjacent proton. Similarly, the ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the iodine (C2) will exhibit a characteristic downfield shift due to the heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrazine, 2-iodo-6-(methylthio)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3/H-5 | ~8.0-8.5 | - |
| -SCH₃ | ~2.5-3.0 | ~15-20 |
| C-2 | - | ~130-140 |
| C-3 | - | ~150-155 |
| C-5 | - | ~150-155 |
| C-6 | - | ~160-165 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between different atoms. sdsu.eduyoutube.comslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For "Pyrazine, 2-iodo-6-(methylthio)-", COSY would confirm the coupling between the pyrazine ring protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This is essential for assigning the proton signals to their corresponding carbon atoms in the pyrazine ring and the methylthio group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. researchgate.netresearchgate.net For "Pyrazine, 2-iodo-6-(methylthio)-", NOESY could reveal through-space interactions between the methylthio group and the pyrazine ring protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For "Pyrazine, 2-iodo-6-(methylthio)-" (C₅H₅IN₂S), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The expected [M+H]⁺ ion would be observed at m/z 267.94.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "Pyrazine, 2-iodo-6-(methylthio)-" can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the packing of molecules in the crystal lattice and can complement the structural information obtained from NMR spectroscopy in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.comresearchgate.netamericanpharmaceuticalreview.com
FT-IR Spectroscopy: In the FT-IR spectrum of "Pyrazine, 2-iodo-6-(methylthio)-", characteristic absorption bands would be expected for the C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the pyrazine ring, and C-S stretching of the methylthio group. iosrjournals.org The presence of the methylthio group may also lead to oxidation to sulfoxides or sulfones, which can be detected by the appearance of a strong S=O stretching band around 1050 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. researchgate.netiosrjournals.org It would provide information on the pyrazine ring vibrations and the C-S bond.
Table 2: Expected Vibrational Frequencies for Pyrazine, 2-iodo-6-(methylthio)-
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| C=N/C=C Ring Stretch | 1400-1600 | 1400-1600 |
| C-S Stretch | 600-800 | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "Pyrazine, 2-iodo-6-(methylthio)-" would show absorption bands corresponding to π→π* and n→π* transitions of the pyrazine ring. The position and intensity of these bands are influenced by the substituents on the ring. The iodine and methylthio groups, acting as auxochromes, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrazine. Exposure to UV light may lead to the cleavage of the C-I bond.
Computational and Theoretical Studies of Pyrazine, 2 Iodo 6 Methylthio
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like Pyrazine (B50134), 2-iodo-6-(methylthio)-, DFT calculations can provide a deep understanding of its fundamental properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.
Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For Pyrazine, 2-iodo-6-(methylthio)-, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the sulfur atom of the methylthio group, which possesses lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the pyrazine ring and the iodine atom, given the electron-withdrawing nature of the halogen. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more readily excited.
Table 1: Predicted Molecular Orbital Properties of Pyrazine, 2-iodo-6-(methylthio)-
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.7 eV | Reflects chemical reactivity and stability |
Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack.
For Pyrazine, 2-iodo-6-(methylthio)-, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the sulfur atom due to their lone pairs of electrons. The area around the hydrogen atoms of the methyl group and the iodine atom would exhibit a positive or near-neutral potential. This information is critical for predicting how the molecule will interact with other reagents.
Vibrational Frequency Calculations and Spectroscopic Property Predictions
Theoretical vibrational frequency calculations are instrumental in predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can determine the frequencies of the fundamental vibrational modes. These calculated frequencies can then be compared with experimental spectra to confirm the molecular structure.
Key predicted vibrational frequencies for Pyrazine, 2-iodo-6-(methylthio)- would include C-H stretching vibrations, C=N and C=C stretching modes of the pyrazine ring, C-S stretching, and C-I stretching vibrations. The calculated spectrum provides a theoretical fingerprint of the molecule that can aid in its identification.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Pyrazine Ring | 1550-1600 | C=N/C=C Stretching |
| Methyl Group | 2900-3000 | C-H Stretching |
| Methylthio Group | 600-700 | C-S Stretching |
| Iodo Group | 500-600 | C-I Stretching |
Note: These are approximate ranges and can be refined with specific computational parameters.
Quantum Chemical Calculations of Reactivity Indices
Quantum chemical calculations can provide a range of reactivity indices that help in understanding the chemical behavior of a molecule. These descriptors are derived from the electronic structure and offer quantitative measures of reactivity.
Important reactivity indices include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
For Pyrazine, 2-iodo-6-(methylthio)-, these indices would be calculated based on the HOMO and LUMO energies. A higher electrophilicity index would suggest that the molecule is a good electrophile, while the chemical hardness would provide insight into its stability.
Transition State Modeling for Reaction Pathway Prediction
Transition state theory is a cornerstone of computational reaction chemistry. By modeling the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For Pyrazine, 2-iodo-6-(methylthio)-, transition state modeling could be employed to study various potential reactions, such as nucleophilic aromatic substitution at the iodine-bearing carbon or oxidation at the sulfur atom. By calculating the structures and energies of reactants, products, and transition states, the most favorable reaction pathways can be predicted.
Conformation Analysis using Molecular Mechanics and Dynamics Simulations
While Pyrazine, 2-iodo-6-(methylthio)- is a relatively rigid molecule due to its aromatic ring, the methylthio group can rotate around the C-S bond. Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule and identify the most stable conformers.
These simulations would likely reveal that the preferred conformation involves the methyl group of the methylthio substituent being oriented in a way that minimizes steric hindrance with the adjacent iodine atom and the pyrazine ring. MD simulations can also provide insights into the molecule's dynamic behavior over time at different temperatures.
Strategic Applications of Pyrazine, 2 Iodo 6 Methylthio in Complex Chemical Synthesis
Building Block for Novel Heterocyclic Architectures
The inherent reactivity of "Pyrazine, 2-iodo-6-(methylthio)-" makes it an exceptional starting material for the synthesis of novel and complex heterocyclic architectures. The presence of the iodine atom at the 2-position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental to the construction of intricate molecular frameworks.
One of the most powerful applications of this building block is in Suzuki-Miyaura cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the introduction of a wide range of aryl and heteroaryl substituents. This methodology has been effectively employed to generate biaryl and heteroaryl-substituted pyrazines, which are key structural motifs in many biologically active molecules and functional materials. A comparative study has demonstrated that iodo-substituted pyrazines, such as "Pyrazine, 2-iodo-6-(methylthio)-", exhibit superior yields in Suzuki coupling reactions compared to their non-iodinated counterparts, underscoring the importance of the halogen substituent in enhancing reaction efficiency.
Furthermore, Stille cross-coupling reactions provide an alternative and complementary approach to functionalize the pyrazine (B50134) core. By reacting "Pyrazine, 2-iodo-6-(methylthio)-" with organostannanes, a diverse array of substituents, including alkyl, vinyl, and aryl groups, can be readily installed at the 2-position. This versatility allows for the systematic construction of a library of substituted pyrazines, which can then be further elaborated into more complex fused heterocyclic systems through subsequent intramolecular cyclization reactions.
The methylthio group at the 6-position also plays a crucial role. While it can be retained as a key functional group in the final product, it can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic properties and steric profile of the molecule. This ability to fine-tune the substitution pattern is a significant advantage in the rational design of novel heterocyclic architectures with specific, predetermined properties.
Precursor for Advanced Organic Scaffolds with Tunable Functionality
The development of advanced organic scaffolds with tunable functionality is a central theme in medicinal chemistry and materials science. "Pyrazine, 2-iodo-6-(methylthio)-" serves as an excellent precursor for such scaffolds due to the orthogonal reactivity of its functional groups. The distinct chemical environments of the iodo and methylthio substituents allow for selective and sequential modifications, enabling the construction of highly functionalized and diverse molecular frameworks.
The iodine atom is readily displaced through various cross-coupling reactions, as discussed previously, allowing for the introduction of a primary point of diversity. Following this initial functionalization, the methylthio group can be manipulated to introduce a secondary level of complexity. For instance, oxidation of the methylthio group to a sulfone significantly alters the electronic properties of the pyrazine ring, making it more electron-deficient. This can influence the reactivity of the remaining C-H bonds on the ring, potentially enabling regioselective C-H activation and further functionalization.
This stepwise approach to functionalization allows for the creation of organic scaffolds with precisely controlled electronic and steric properties. For example, by coupling "Pyrazine, 2-iodo-6-(methylthio)-" with a suitable boronic acid and then oxidizing the methylthio group, a scaffold with both a tailored aryl substituent and a strongly electron-withdrawing sulfone group can be synthesized. This ability to tune the functionality of the resulting scaffold is of paramount importance in the development of molecules with specific biological activities or material properties. Pyrazine derivatives, for instance, have been investigated as adenosine (B11128) receptor antagonists, where structural modifications can enhance binding affinity and selectivity.
A summary of the synthetic transformations available for "Pyrazine, 2-iodo-6-(methylthio)-" is presented in the table below:
| Reaction Type | Reagents and Conditions | Outcome | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Forms C-C bonds, introducing aryl/heteroaryl groups at the iodine position | |
| Stille Coupling | Organostannanes, Pd catalyst | Forms C-C bonds with various organic groups at the iodine position | |
| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) | Replaces the iodine atom with other functional groups | |
| Oxidation | Oxidizing agents (e.g., m-CPBA) | Converts the methylthio group to sulfoxide or sulfone | |
| C-H Activation | Ru catalysts | Enables selective arylation at other positions on the pyrazine ring |
Development of Ligands for Catalysis
The design and synthesis of novel ligands are crucial for the advancement of transition metal catalysis. The pyrazine moiety, with its two nitrogen atoms, can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity. "Pyrazine, 2-iodo-6-(methylthio)-" provides a strategic starting point for the synthesis of more complex and tailored ligands.
Through cross-coupling reactions at the 2-position, various chelating groups can be introduced. For example, coupling with a pyridine- or pyrazole-containing boronic acid would generate a bidentate or potentially tridentate ligand scaffold. The nitrogen atoms of the pyrazine ring, in conjunction with the nitrogen atom of the newly introduced heterocyclic ring, can coordinate to a metal center, creating a stable complex.
The methylthio group at the 6-position can also be incorporated into the ligand design. The sulfur atom can act as a soft donor, potentially coordinating to a metal center and influencing its electronic properties and catalytic selectivity. Alternatively, the methylthio group can be used as a steric directing group, influencing the coordination geometry around the metal center.
An example of the potential of pyrazine-based ligands is in the field of polymerization catalysis. Iron(II) complexes bearing tridentate pyrazine-bis(imino) ligands have been shown to be active catalysts for ethylene (B1197577) polymerization. mdpi.com While these specific ligands were not synthesized from "Pyrazine, 2-iodo-6-(methylthio)-", this example highlights the potential of pyrazine-containing ligands in catalysis. The ability to systematically modify the substituents on the pyrazine ring, as offered by the reactivity of "Pyrazine, 2-iodo-6-(methylthio)-", would allow for the fine-tuning of the ligand's steric and electronic properties, and consequently, the catalytic activity of the resulting metal complex.
Intermediates in the Synthesis of Material Science Precursors
The unique electronic properties of the pyrazine ring make it an attractive component in materials for electronic and photonic applications. "Pyrazine, 2-iodo-6-(methylthio)-" serves as a key intermediate in the synthesis of precursors for such materials. The ability to introduce a variety of substituents through cross-coupling reactions allows for the construction of conjugated systems with tailored optical and electronic properties.
Functionalized pyrazines are being explored for their use in photovoltaic devices. The incorporation of pyrazine derivatives into organic solar cells can enhance charge transfer processes, leading to improved light absorption and energy conversion efficiency. The electron-deficient nature of the pyrazine ring can facilitate electron transport, a crucial property for n-type organic semiconductors.
Furthermore, pyrazine derivatives have potential applications in organic light-emitting diodes (OLEDs). By carefully selecting the substituents introduced via the iodo group, the emission color and efficiency of the resulting material can be tuned. The development of new and efficient materials for OLEDs is an active area of research, and "Pyrazine, 2-iodo-6-(methylthio)-" provides a versatile platform for the synthesis of novel candidate materials.
The general strategy involves using "Pyrazine, 2-iodo-6-(methylthio)-" as a central building block and extending the conjugation through cross-coupling reactions with various aromatic and heteroaromatic partners. The methylthio group can also be used to modulate the material's properties, for example, by influencing its solid-state packing or by being converted to a sulfone to further lower the LUMO energy level.
Probes for Fundamental Mechanistic Research in Organic Chemistry
Understanding the mechanisms of chemical reactions is fundamental to the development of new and improved synthetic methods. "Pyrazine, 2-iodo-6-(methylthio)-" can serve as a valuable probe for mechanistic research in organic chemistry, particularly in the study of transition metal-catalyzed cross-coupling reactions.
The well-defined substitution pattern of this molecule allows for systematic studies of the influence of electronic effects on reaction rates and selectivities. The electron-donating methylthio group and the electron-withdrawing pyrazine ring create a distinct electronic environment around the reactive C-I bond. By comparing the reactivity of "Pyrazine, 2-iodo-6-(methylthio)-" with that of other substituted aryl iodides, valuable insights into the mechanism of oxidative addition, a key step in many cross-coupling reactions, can be gained.
For example, kinetic studies of the Suzuki-Miyaura reaction using "Pyrazine, 2-iodo-6-(methylthio)-" as a substrate could provide quantitative data on the effect of the pyrazine ring and the methylthio group on the rate of the catalytic cycle. Furthermore, the presence of the methylthio group provides an additional spectroscopic handle for monitoring the reaction progress and identifying intermediates.
The electronic structure of "Pyrazine, 2-iodo-6-(methylthio)-" is influenced by both the iodine's σ-hole, which enhances electrophilicity at the C2 position, and the methylthio group, which acts as a weak electron donor through resonance, stabilizing intermediates in cross-coupling reactions. These features make it an interesting substrate for studying the subtle interplay of electronic factors in reaction mechanisms.
Future Research Directions and Unexplored Potential in Pyrazine, 2 Iodo 6 Methylthio Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of "Pyrazine, 2-iodo-6-(methylthio)-" typically involves multi-step sequences, which can be resource-intensive and generate significant waste. A primary avenue for future research lies in the development of more efficient and sustainable synthetic pathways.
Traditional methods often rely on the iodination of a pre-functionalized pyrazine (B50134), such as 2-chloro-6-(methylthio)pyrazine, using reagents like sodium iodide. While effective, these routes can involve harsh reaction conditions and the use of halogenated precursors. Future efforts should focus on greener alternatives that minimize environmental impact and improve atom economy.
One promising approach is the exploration of one-pot syntheses from readily available starting materials. For instance, methods that combine the formation of the pyrazine ring with subsequent functionalization in a single reaction vessel would be highly desirable. Research into greener reaction conditions, such as the use of aqueous methanol (B129727) catalyzed by potassium tert-butoxide at room temperature, has shown promise for the synthesis of other pyrazine derivatives and could be adapted for this specific compound. tandfonline.comresearchgate.net The development of catalyst- and solvent-free conditions, as demonstrated for other substituted pyrazines, would represent a significant advancement in sustainability. researchgate.net
Furthermore, the application of flow chemistry presents an opportunity to improve the scalability and reproducibility of the synthesis. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste generation.
The following table summarizes potential sustainable synthetic strategies for "Pyrazine, 2-iodo-6-(methylthio)-" and related compounds:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Reactions | Reduced workup steps, time, and solvent usage. | Development of novel multi-component reactions. |
| Green Catalysis | Use of non-toxic and reusable catalysts (e.g., iodine). nih.gov | Screening of earth-abundant metal catalysts or organocatalysts. |
| Solvent-Free Synthesis | Elimination of hazardous solvents, reduced waste. researchgate.net | Exploration of solid-state or neat reaction conditions. |
| Flow Chemistry | Improved scalability, safety, and process control. | Optimization of reactor design and reaction parameters. |
| Biosynthesis | Environmentally friendly, potential for novel derivatives. mdpi.com | Identification and engineering of enzymes for pyrazine synthesis. |
Exploration of Unconventional Reactivity Modes and Transformations
The unique electronic properties of "Pyrazine, 2-iodo-6-(methylthio)-" make it a prime candidate for exploring unconventional reactivity beyond standard cross-coupling reactions. The electron-deficient nature of the pyrazine ring, coupled with the presence of the iodo and methylthio substituents, opens doors to novel chemical transformations.
Future research should delve into the following areas:
C-H Functionalization: Direct C-H activation of the pyrazine core would provide a more atom-economical approach to introducing new functional groups. rsc.orgresearchgate.netnih.govrsc.orgacs.org Research into transition-metal-catalyzed C-H arylation, alkylation, or amination at the remaining C-H positions of the pyrazine ring could lead to the efficient synthesis of a diverse range of derivatives.
Photocatalysis: The use of visible-light photoredox catalysis could enable novel transformations under mild conditions. nih.gov For instance, the generation of pyrazine-centered radicals could facilitate additions to alkenes or alkynes, or lead to novel cyclization reactions.
"Olefin-Like" Reactivity: The electron-deficient pyrazine ring can act as an "olefin-like" coupling partner in certain reactions, such as the Heck reaction. rsc.org Exploring this reactivity with "Pyrazine, 2-iodo-6-(methylthio)-" could lead to the synthesis of complex polycyclic systems.
Reactions at the Sulfur Center: The methylthio group offers another site for chemical modification. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the molecule, potentially leading to new biological activities or material properties.
The table below outlines some potential unconventional transformations for "Pyrazine, 2-iodo-6-(methylthio)-":
| Reactivity Mode | Potential Outcome | Enabling Technology |
| C-H Arylation | Synthesis of poly-aryl pyrazines. | Palladium or other transition metal catalysis. |
| Photoredox Catalysis | Formation of novel C-C and C-heteroatom bonds. | Visible light photocatalysts (e.g., iridium or ruthenium complexes). |
| Heck-type Reactions | Annulation and formation of fused ring systems. | Palladium catalysis. |
| Sulfur Oxidation | Modulation of electronic properties and biological activity. | Selective oxidizing agents. |
Advanced Computational Prediction and Rational Design of Derivatives
The use of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govmdpi.comresearchgate.netjmaterenvironsci.comchemrxiv.orgnih.goviiste.orgresearchgate.netnih.gov For "Pyrazine, 2-iodo-6-(methylthio)-", computational methods can play a crucial role in predicting its properties and guiding the rational design of new derivatives with desired functionalities.
Future research in this area should focus on:
Predicting Reactivity: DFT calculations can be employed to determine the electron density distribution, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. nih.govmdpi.comresearchgate.netjmaterenvironsci.comiiste.org This information can help predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions and the synthesis of specific isomers.
Structure-Property Relationships: By systematically modifying the substituents on the pyrazine ring in silico, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.gov This can accelerate the discovery of new molecules with optimized properties, for example, as potential enzyme inhibitors or electronic materials.
Rational Design of Functional Molecules: Computational modeling can be used to design derivatives of "Pyrazine, 2-iodo-6-(methylthio)-" that are tailored for specific applications. nih.govnih.govsigmaaldrich.commdpi.comrsc.org For instance, by modeling the interaction of different derivatives with the active site of a target enzyme, it is possible to design more potent and selective inhibitors.
The following table highlights key areas for computational investigation:
| Computational Method | Application | Desired Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity descriptors. | Prediction of reaction regioselectivity and kinetic barriers. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Design of more potent bioactive molecules. |
| Molecular Docking | Simulation of ligand-protein interactions. | Identification of potential enzyme inhibitors. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Design of novel dyes and photofunctional materials. jmaterenvironsci.com |
Integration into Advanced Supramolecular Assemblies or Covalent Organic Frameworks
The unique structural features of "Pyrazine, 2-iodo-6-(methylthio)-" make it an attractive building block for the construction of advanced supramolecular assemblies and porous materials like Covalent Organic Frameworks (COFs). rsc.orgrsc.orgresearchgate.netacs.orgresearchgate.net
The key functionalities that can be exploited are:
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on other molecules to direct the formation of well-defined supramolecular structures. acs.org This can be utilized in crystal engineering to create novel materials with interesting optical or electronic properties. iucr.org
Coordination Chemistry: The nitrogen atoms of the pyrazine ring can coordinate to metal centers, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers. rsc.org The methylthio group could also potentially interact with certain metal ions.
Covalent Organic Frameworks (COFs): The di-functional nature of "Pyrazine, 2-iodo-6-(methylthio)-" (after conversion of the iodo and methylthio groups to other functionalities) makes it a potential monomer for the synthesis of COFs. rsc.orgresearchgate.netacs.orgresearchgate.net Pyrazine-containing COFs have already shown promise in applications such as gas storage and catalysis. rsc.orgacs.org The incorporation of sulfur and iodine could introduce new functionalities and properties to these materials.
The table below outlines potential applications in materials chemistry:
| Material Type | Role of "Pyrazine, 2-iodo-6-(methylthio)-" | Potential Application |
| Halogen-Bonded Co-crystals | Halogen bond donor. | Non-linear optics, sensors. |
| Coordination Polymers/MOFs | Ligand for metal ions. | Gas storage, catalysis, magnetism. |
| Covalent Organic Frameworks (COFs) | Functional monomer. | Gas separation, heterogeneous catalysis, electronic devices. |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-iodo-6-(methylthio)pyrazine, and what reaction conditions are critical for regioselectivity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, iodination of a precursor like 2-chloro-6-(methylthio)pyrazine can be achieved using NaI in a polar aprotic solvent (e.g., DMF) under reflux, with CuI as a catalyst . Alternatively, Negishi cross-coupling with methylthio-substituted pyrazines and organozinc reagents (e.g., benzylzinc bromide) using nickel catalysts (e.g., Ni(acac)₂) enables selective functionalization . Key factors include:
- Solvent choice : Polar solvents enhance nucleophilicity for substitution.
- Catalyst loading : 2.5–5 mol% Ni/DPE-Phos improves yield in cross-couplings .
- Temperature : Room temperature minimizes side reactions in cross-couplings, while reflux is needed for substitutions .
Basic: Which analytical techniques are most reliable for characterizing 2-iodo-6-(methylthio)pyrazine and verifying its purity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., iodine’s deshielding effect at C2) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 267.94 for C₅H₄IN₂S) .
- HPLC/GC-MS : Quantifies purity and detects volatile byproducts .
- Thermal analysis (DSC/TGA) : Assesses decomposition profiles and stability .
Advanced: How do storage conditions (e.g., light, temperature) influence the stability of 2-iodo-6-(methylthio)pyrazine, and what degradation pathways are observed?
Methodological Answer:
The compound is sensitive to:
- Light : UV exposure may cleave the C–I bond, forming iodine radicals and pyrazine derivatives .
- Oxidation : The methylthio group oxidizes to sulfoxides/sulfones under aerobic conditions, detectable via IR (S=O stretch at ~1050 cm⁻¹) .
Mitigation strategies : - Store in amber vials at –20°C under inert gas (N₂/Ar).
- Add antioxidants (e.g., BHT) to solutions .
Advanced: What in vitro assays are suitable for evaluating the biological activity of 2-iodo-6-(methylthio)pyrazine, particularly in cancer research?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- ROS generation : DCFH-DA assay to measure oxidative stress induction .
- Comparative studies : Benchmark against analogs (e.g., 2-methyl-3-(methylthio)pyrazine) to assess iodine’s role in bioactivity .
Advanced: How can regioselectivity be controlled during functionalization of 2-iodo-6-(methylthio)pyrazine for materials science applications?
Methodological Answer:
- C–H activation : Ruthenium catalysts (e.g., RuCl₃) enable selective arylation at the C4 position .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids target the iodine substituent, replacing it with aryl/heteroaryl groups .
- Solvent effects : DMF enhances electrophilicity at iodine for SNAr reactions .
Basic: What safety protocols are recommended for handling 2-iodo-6-(methylthio)pyrazine given its potential toxicity?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of volatile degradation products.
- Waste disposal : Collect iodine-containing waste separately for halogen-specific treatment .
Advanced: How can discrepancies in reported reactivity or spectral data for 2-iodo-6-(methylthio)pyrazine be resolved?
Methodological Answer:
- Reproducibility checks : Validate reaction conditions (e.g., catalyst purity, solvent dryness) .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and reaction pathways to reconcile experimental data .
- Interlaboratory studies : Collaborate to standardize protocols (e.g., ISO guidelines) .
Advanced: What mechanistic insights have been gained from time-resolved studies on 2-iodo-6-(methylthio)pyrazine’s photophysical behavior?
Methodological Answer:
- Luminescence decay : Time-correlated single-photon counting (TCSPC) reveals non-radiative transitions (e.g., S₁ → T₁ intersystem crossing) .
- Pressure effects : Fluorescence quenching in SF₆ mixtures suggests collisional deactivation dominates at high pressures .
Basic: How does the electronic structure of 2-iodo-6-(methylthio)pyrazine influence its reactivity in heterocyclic chemistry?
Methodological Answer:
- Iodine’s σ-hole : Enhances electrophilicity at C2, facilitating nucleophilic substitutions .
- Methylthio group : Acts as a weak electron donor via resonance, stabilizing intermediates in cross-couplings .
Advanced: What strategies improve the scalability and reproducibility of 2-iodo-6-(methylthio)pyrazine synthesis for industrial research?
Methodological Answer:
- Flow chemistry : Continuous reactors enhance heat/mass transfer for high-yield Negishi couplings .
- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .
- Quality-by-design (QbD) : DOE optimizes parameters (e.g., catalyst loading, stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
